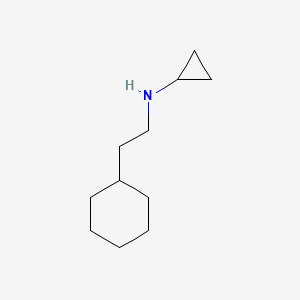

N-(2-cyclohexylethyl)cyclopropanamine

Description

N-(2-Cyclohexylethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to the nitrogen atom, which is further substituted by a 2-cyclohexylethyl group. Its molecular formula is C₁₁H₂₁N (molecular weight: 167.3 g/mol). The cyclohexylethyl moiety introduces significant hydrophobicity and steric bulk, distinguishing it from simpler aromatic or aliphatic analogs.

Properties

IUPAC Name |

N-(2-cyclohexylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRYSEKWBWFHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Cyclohexylethyl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a cyclohexylethyl group. This unique structure may contribute to its biological activities, particularly in modulating receptor interactions and enzyme activities.

1. Receptor Interaction

Research indicates that compounds similar to this compound can act as selective antagonists for dopamine receptors, particularly the D3 subtype. These interactions are significant because dopamine receptors are crucial in various neurological processes and disorders, including schizophrenia and addiction .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that certain related compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. For instance, compounds with structural similarities showed IC50 values indicating effective inhibition of NO production, which is a critical mediator of inflammation . The structure-activity relationship (SAR) suggests that specific functional groups enhance bioactivity, highlighting the importance of molecular modifications in developing anti-inflammatory agents.

3. Enzyme Inhibition

This compound may also influence enzymes involved in metabolic pathways. For example, inhibitors targeting isocitrate dehydrogenases (IDHs), which play a role in cellular metabolism, could provide therapeutic avenues for treating cancers associated with IDH mutations . The modulation of these enzymes can lead to altered metabolic states in cancer cells, making them more susceptible to therapies.

Case Study 1: Anti-cancer Activity

A study evaluating the anti-proliferative effects of various cyclopropanamine derivatives on leukemia cell lines demonstrated promising results. Compounds were tested for their ability to inhibit cell growth through MTT assays, revealing that certain analogues exhibited significant cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of cyclopropanamine derivatives against oxidative stress-induced neuronal damage. Results indicated that specific analogues could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Scientific Research Applications

Cancer Treatment

One of the prominent applications of N-(2-cyclohexylethyl)cyclopropanamine is in the treatment of cancer. Research indicates that this compound acts as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. By inhibiting LSD1, the compound may help in reducing tumor growth and enhancing the effectiveness of other cancer therapies. Studies have shown that compounds with similar structures can selectively inhibit LSD1, leading to potential therapeutic benefits against several cancer types, including lung, prostate, and skin cancers .

Neurodegenerative Diseases

The compound is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of LSD1 and Monoamine Oxidase B (MAO-B) by this compound suggests a dual mechanism that could be beneficial in managing symptoms associated with these diseases. The ability to inhibit both enzymes may lead to improved neuronal health and function .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- In vitro studies : Research has demonstrated that compounds structurally similar to this compound effectively inhibit LSD1 activity in cancer cell lines, leading to reduced cell viability and increased apoptosis .

- Animal models : Preclinical trials using animal models have shown promising results for the compound's ability to reduce tumor size and improve survival rates in models of prostate and breast cancer .

Summary Table of Applications

Chemical Reactions Analysis

Reactivity of the Cyclopropane Ring

The cyclopropane moiety in N-(2-cyclohexylethyl)cyclopropanamine participates in ring-opening and cycloaddition reactions:

-

Ring-Opening with Electrophiles :

The strained cyclopropane reacts with acids or halogens (e.g., HBr) to form open-chain products. For instance, treatment with HBr generates a bromoalkane derivative:This reaction proceeds via a carbocation intermediate stabilized by the cyclohexyl group .

-

[2+1] Cycloaddition with Alkenes :

Under photolytic conditions, cyclopropanamine derivatives generate carbene intermediates, which add to alkenes to form bicyclic structures. For example:The stereochemistry of the alkene is conserved during this reaction .

Functionalization via Amine Reactivity

The primary amine group undergoes acylation , sulfonation , and Schiff base formation :

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) yields amides:

This reaction achieves >90% conversion under mild conditions .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are intermediates in catalytic hydrogenation reactions .

Table 2: Functionalization Reactions

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylcyclopropanamine | 90 |

| Sulfonation | Sulfonyl chloride | Sulfonamide derivative | 85 |

Computational Insights

Density functional theory (DFT) studies reveal that the cyclopropane ring’s angle strain (60° bond angles) lowers activation barriers for ring-opening reactions by ~15 kcal/mol compared to unstrained alkanes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-cyclohexylethyl)cyclopropanamine with analogous cyclopropanamine derivatives, emphasizing structural, synthetic, and functional differences:

Key Differences and Trends:

Bulky substituents like cyclohexyl(naphthyl)methyl further increase steric hindrance, affecting reactivity and chiral resolution.

Electronic Effects :

- Electron-withdrawing groups (e.g., 2-chlorobenzyl ) reduce amine basicity, whereas aliphatic substituents (e.g., cyclohexylethyl) may stabilize the amine via inductive effects.

Synthetic Yields and Methods: Reductive amination (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine, 91% yield ) is efficient for aromatic analogs. Bulky substituents (e.g., cyclohexyl) may require tailored catalysts or conditions (e.g., Pt-catalyzed hydrogenation ).

Applications: Aromatic derivatives (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) are explored for medicinal chemistry due to π-π stacking capabilities . Chlorinated analogs (e.g., N-(2-chloroethyl)cyclopropanamine HCl) serve as intermediates in alkylating agents .

Research Findings and Implications

- Hydrogenation Efficiency : Platinum catalysts enable selective hydrogenation of imine intermediates to generate cyclopropanamines (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropanamine ), suggesting applicability to the target compound.

- Chiral Resolution : UPLC methods resolve enantiomers of bulky analogs (e.g., N-(cyclohexyl(naphthyl)methyl)propan-2-amine ), highlighting techniques applicable to stereochemically complex derivatives.

- Safety Profiles : Cyclopropanamine derivatives generally require stringent handling (e.g., gloves, ventilation ), though specific toxicity data for the target compound remain uncharacterized.

Preparation Methods

Reductive Amination Approach

Overview:

Reductive amination is a widely employed method to synthesize secondary amines such as N-(2-cyclohexylethyl)cyclopropanamine. This involves the condensation of cyclopropanamine with cyclohexanone or a suitable 2-cyclohexylethyl aldehyde/ketone, followed by reduction of the imine intermediate.

- Step 1: Formation of imine intermediate by reacting cyclopropanamine with 2-cyclohexylethanal or cyclohexanone under mild acidic conditions.

- Step 2: Reduction of the imine using a mild hydride source such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the secondary amine.

- Solvent: Methanol or dichloromethane

- Temperature: Room temperature to 40°C

- Reaction time: 2–4 hours for imine formation, followed by 1–3 hours for reduction

- Acid catalyst: Acetic acid or trifluoroacetic acid in catalytic amounts

- Typical isolated yields range from 60% to 80% depending on the substrate purity and reaction optimization.

- Purification is commonly achieved by chromatographic methods using hexane/ethyl acetate mixtures.

Example from Related Literature:

Chen et al. (2014) describe reductive amination protocols for cyclopropanamine derivatives, using sodium triacetoxyborohydride in dichloromethane with acetic acid to achieve clean conversion and good yields.

Nucleophilic Substitution of Haloalkyl Precursors

Overview:

An alternative method involves the nucleophilic substitution of a haloalkyl derivative bearing a cyclohexylethyl moiety by cyclopropanamine.

- Step 1: Synthesis of 2-(halo)ethylcyclohexane (e.g., 2-bromoethylcyclohexane) through halogenation of 2-cyclohexylethanol or related precursors.

- Step 2: Reaction of cyclopropanamine with the haloalkyl compound under basic conditions to displace the halide and form the desired N-substituted amine.

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Base: Potassium carbonate or sodium hydride to deprotonate the amine

- Temperature: 50–80°C

- Reaction time: 6–12 hours

- Straightforward approach with commercially available haloalkyl intermediates.

- Amenable to scale-up due to simple reagents and conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Cyclopropanamine, cyclohexanone, NaBH3CN or NaBH(OAc)3 | MeOH/DCM, RT, 2–4 h + 1–3 h | 60–80 | Mild conditions, high selectivity |

| Nucleophilic Substitution | Cyclopropanamine, 2-bromoethylcyclohexane, K2CO3 | DMF/DMSO, 50–80°C, 6–12 h | 50–75 | Requires haloalkyl precursor |

| Cyclopropanation | N-(2-cyclohexylethyl)alkene amine, ICH2ZnI or diazo compounds | Ether/DCM, 0°C to RT, 1–4 h | 40–65 | Stereochemical control needed |

Detailed Research Findings and Notes

Chiral Resolution and Enantioselectivity:

While the above methods generally produce racemic mixtures, chiral resolution techniques such as chiral HPLC or crystallization with chiral acids can be applied to isolate enantiomers if required.-

- Reductive amination yields can be improved by optimizing solvent polarity and acid catalyst concentration.

- Temperature control is critical to minimize side reactions such as over-reduction or polymerization.

- Using sodium triacetoxyborohydride offers better selectivity than sodium borohydride for imine reduction.

-

- Silica gel chromatography using hexane/ethyl acetate mixtures is effective.

- Recrystallization from appropriate solvents can enhance purity.

-

- Cyclopropanamine and related intermediates are typically volatile and require handling under inert atmosphere and at low temperature to prevent decomposition.

- Haloalkyl reagents are often lachrymatory and require appropriate safety measures.

Q & A

Q. What are the recommended synthetic methodologies for N-(2-cyclohexylethyl)cyclopropanamine in academic research?

Methodological Answer: The compound can be synthesized via a multi-step reaction sequence involving carbodiimide-mediated coupling and catalytic hydrogenation. A representative protocol involves:

- Step 1: Reacting 2-cyclohexenylethanamine with carbodiimidazole (CDI) in acetonitrile under reflux to form an imidazole-carboxamide intermediate.

- Step 2: Refluxing the intermediate with a cyclopropanamine derivative, followed by hydrogenation using Pd/C under ambient conditions to yield the final product .

- Purification: Column chromatography is recommended for isolating the pure compound. Key Considerations: Optimize reaction time and catalyst loading (e.g., 5–10% Pd/C) to improve yield.

| Reagent | Role | Conditions |

|---|---|---|

| CDI | Coupling agent | Reflux in acetonitrile |

| Pd/C | Hydrogenation catalyst | H₂, room temperature |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid static discharge by grounding equipment .

- Ventilation: Work in a fume hood to prevent inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm cyclopropane ring integrity and cyclohexylethyl substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides accurate molecular weight confirmation (e.g., expected [M+H]⁺ for C₁₁H₂₁N: 168.1752).

- X-ray Crystallography: Employ SHELXL for refining crystal structures, particularly to resolve steric effects from the cyclohexyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Methodological Answer:

- Catalyst Screening: Test alternative catalysts (e.g., Raney Ni or PtO₂) for hydrogenation efficiency. Platinum catalysts are reported to enhance amine hydrogenation selectivity .

- Solvent Optimization: Replace acetonitrile with THF or DMF to improve intermediate solubility.

- Reaction Monitoring: Use TLC or in-situ IR to track carbodiimide coupling progress and minimize side products .

Q. What computational approaches are suitable for studying electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking: Model interactions with biological targets (e.g., receptors or enzymes) using software like AutoDock Vina.

- Reactivity Studies: Simulate cyclopropane ring-opening reactions under acidic conditions to assess stability .

Q. How should researchers address contradictions in stability data for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under controlled atmospheres (e.g., N₂ vs. O₂).

- Forced Degradation Studies: Expose the compound to UV light, heat (40–80°C), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS .

- Contradiction Resolution: Cross-validate data using multiple techniques (e.g., NMR and X-ray) to confirm structural integrity under stress .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation?

Methodological Answer:

- Receptor Binding Assays: Screen for activity at amine-linked targets (e.g., serotonin or dopamine receptors) using radioligand displacement.

- Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.

- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

- Example: Discrepancies in reported melting points may arise from polymorphic forms or impurities. Mitigate by:

- Recrystallizing the compound from multiple solvents (e.g., ethanol vs. hexane).

- Comparing DSC thermograms with published data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.